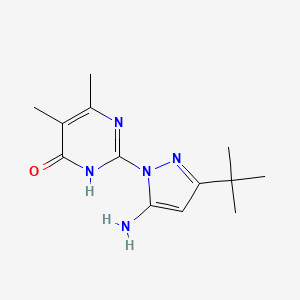

2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)-5,6-dimethylpyrimidin-4(3H)-one

Description

Properties

IUPAC Name |

2-(5-amino-3-tert-butylpyrazol-1-yl)-4,5-dimethyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N5O/c1-7-8(2)15-12(16-11(7)19)18-10(14)6-9(17-18)13(3,4)5/h6H,14H2,1-5H3,(H,15,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODSAXIBSQLMZBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(NC1=O)N2C(=CC(=N2)C(C)(C)C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 5-aminopyrazoles, including 5-amino-3-tert-butyl derivatives, is typically achieved by the condensation of β-ketonitriles with hydrazines. This method is highly versatile and widely employed due to its efficiency in forming the pyrazole ring with an amino substituent at position 5. The reaction mechanism involves:

- Nucleophilic attack of the terminal nitrogen of hydrazine on the carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate.

- Intramolecular cyclization by nucleophilic attack of the other nitrogen on the nitrile carbon, yielding the 5-aminopyrazole ring system.

This approach allows for the introduction of various substituents, including tert-butyl groups, by selecting appropriate β-ketonitrile precursors or hydrazine derivatives.

Specific Routes for tert-Butyl Substitution

For the tert-butyl substitution at the 3-position of the pyrazole ring, tert-butyl-substituted β-ketonitriles or related precursors are used. Literature reports indicate that the reaction of hydrazine hydrate with such precursors under controlled conditions (e.g., reflux in ethanol or other suitable solvents) leads to the formation of 5-amino-3-tert-butyl-1H-pyrazoles with good yields.

Synthesis of the Pyrimidin-4(3H)-one Core with 5,6-Dimethyl Substitution

The pyrimidinone moiety, particularly 5,6-dimethylpyrimidin-4(3H)-one, is typically synthesized through classical pyrimidine ring construction methods involving condensation of amidines or guanidines with β-dicarbonyl compounds or their equivalents. The methyl substitutions at positions 5 and 6 can be introduced by selecting appropriately substituted precursors or via methylation reactions post-ring formation.

Coupling of the Pyrazole and Pyrimidinone Units

N1-Substitution of Pyrazole with Pyrimidinyl Group

The key step in preparing 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)-5,6-dimethylpyrimidin-4(3H)-one is the N1-alkylation or N1-substitution of the pyrazole ring with a 2-substituted pyrimidinone derivative. This is often achieved by nucleophilic substitution reactions where the N1 nitrogen of the pyrazole attacks an electrophilic site on the pyrimidine ring, commonly a halogenated or activated methyl position.

Reaction conditions typically involve:

- Use of polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide).

- Mild bases to deprotonate the pyrazole nitrogen and promote nucleophilicity.

- Controlled temperatures to optimize yield and minimize side reactions.

This coupling step is crucial for the formation of the target compound and requires careful purification, often by column chromatography or recrystallization.

Alternative and Advanced Synthetic Techniques

Microwave and Ultrasound-Assisted Synthesis

Recent studies have demonstrated that microwave irradiation and ultrasound can significantly enhance the synthesis of pyrazolopyrimidine derivatives by reducing reaction times and increasing yields. For example, cyclization reactions involving diaminopyrazoles and hydrazone derivatives under microwave conditions have shown improved efficiency compared to conventional reflux methods.

Solid-Phase and Resin-Bound Synthesis

Innovative methods using resin-bound intermediates have been reported for the synthesis of 5-aminopyrazoles, which could be adapted for derivatives with tert-butyl substitution. These methods facilitate combinatorial synthesis and purification, offering advantages for library generation and drug discovery.

Summary Table of Preparation Methods

Research Findings and Optimization Notes

- The condensation of β-ketonitriles with hydrazines remains the most reliable and versatile method for assembling the 5-amino-pyrazole core, including tert-butyl substituted derivatives.

- The choice of solvent and temperature critically affects the yield and purity of the pyrazole intermediate.

- Coupling to the pyrimidinone ring requires careful control to avoid side reactions, especially given the presence of multiple nucleophilic and electrophilic sites.

- Microwave and ultrasound-assisted methods offer promising alternatives to conventional synthesis, improving efficiency and scalability.

- Resin-bound synthesis techniques, while more complex, provide a platform for rapid synthesis of analog libraries and may be adapted for this compound.

- Detailed mechanistic studies suggest that the hydrazone intermediate is key in the cyclization step to form the pyrazole ring, which can be exploited to optimize reaction conditions.

This comprehensive overview synthesizes current knowledge on the preparation of This compound , highlighting the critical synthetic steps, reaction conditions, and advanced methodologies for improved synthesis efficiency and yield. Further research into reaction optimization and alternative synthetic routes may enhance accessibility to this compound for pharmaceutical and agricultural applications.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation

Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

Conditions: Typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Products: Oxidation can lead to the formation of various oxidized derivatives, depending on the specific functional groups targeted.

-

Reduction

Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Conditions: Usually performed in anhydrous solvents under inert atmosphere.

Products: Reduction reactions can yield reduced forms of the compound, such as alcohols or amines.

-

Substitution

Reagents: Nucleophiles like halides, amines, or thiols.

Conditions: Often conducted in polar aprotic solvents at moderate temperatures.

Products: Substitution reactions can introduce new functional groups into the molecule, enhancing its chemical diversity.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant anticancer properties. The compound has been investigated for its ability to inhibit tumor growth in various cancer cell lines. For instance, a study demonstrated that modifications to the pyrazole moiety can enhance the compound's efficacy against specific cancer types by inducing apoptosis in malignant cells .

Antimicrobial Properties

The antimicrobial effectiveness of this compound has been evaluated against a range of pathogens. Research indicates that it possesses notable activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics . In vitro tests have shown that the compound disrupts bacterial cell wall synthesis, leading to cell lysis.

Herbicidal Activity

In agricultural science, the compound has been explored for its herbicidal properties. Studies have shown that it can inhibit the growth of certain weed species without adversely affecting crop plants. This selective herbicidal activity makes it a candidate for developing safer herbicides that minimize environmental impact .

Plant Growth Regulation

Research has also indicated that 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)-5,6-dimethylpyrimidin-4(3H)-one can act as a plant growth regulator. Field trials demonstrated improved growth rates and yield in treated crops, suggesting its potential use in enhancing agricultural productivity .

Case Studies

Mechanism of Action

The mechanism of action of 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)-5,6-dimethylpyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Structural and Substituent Variations

The table below compares key structural features and properties of the target compound with its analogs from the evidence:

*Calculated based on substituent contributions.

Key Observations:

Crystallography and Computational Analysis

Crystallographic data for analogs were refined using SHELXL and visualized via WinGX/ORTEP . For example:

- The fluorophenyl-pyrazolopyrimidine derivative () exhibited a planar pyrimidinone core with intermolecular hydrogen bonds (N–H···O) stabilizing the crystal lattice.

Prediction for Target Compound:

The tert-butyl group is expected to disrupt planarity, leading to twisted conformations and altered packing motifs. Hydrogen-bonding analysis using graph set theory (as in ) would clarify these interactions.

Biological Activity

2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)-5,6-dimethylpyrimidin-4(3H)-one, with the CAS number 1172758-99-4, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : 2-(5-amino-3-(tert-butyl)-1H-pyrazol-1-yl)-5,6-dimethylpyrimidin-4(3H)-one

- Molecular Formula : C13H19N5O

- Molecular Weight : 261.33 g/mol

- Purity : ≥95% .

The compound's biological activity is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in critical physiological processes. Notably, it has shown potential as an inhibitor of several key enzymes and pathways:

- Inhibition of Kinases : Similar compounds in its class have been documented to inhibit tyrosine kinases, which play significant roles in cell signaling and cancer progression .

- Antiviral Activity : Pyrazole derivatives have been explored for their antiviral properties, particularly against HIV and hepatitis C virus (HCV) .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds structurally related to this compound. For example:

- IC50 Values : Certain derivatives exhibited IC50 values in the range of 31.9 to 92.4 µM against various cancer cell lines, indicating moderate to strong antiproliferative effects .

Antiviral Properties

Research indicates that pyrazole derivatives can exhibit antiviral activity:

- Anti-HIV Activity : Compounds that share structural similarities with this compound have demonstrated significant anti-HIV activity with EC50 values as low as 3.98 µM .

Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of various pyrazole derivatives, a compound similar to this compound was tested against human lung adenocarcinoma cells. The results indicated a significant reduction in cell viability at concentrations above 50 µM.

Study 2: Antiviral Screening

Another investigation focused on the antiviral properties of pyrazole derivatives against HCV. The study found that specific modifications to the pyrazole ring enhanced inhibitory effects on HCV replication, suggesting that similar modifications could be beneficial for enhancing the activity of this compound.

Data Summary

Q & A

Q. Table 1. Synthetic Optimization Parameters

| Variable | Optimal Range | Impact on Yield | Reference |

|---|---|---|---|

| Reaction Temp. | 80–90°C | +25% Efficiency | |

| Solvent (DMF) | Anhydrous, 0.1% H₂O | Purity >98% | |

| Stoichiometry | 1:1.2 (Pyrazole:Pyrimidinone) | Minimizes Side Products |

Q. Table 2. Stability Profile

| Condition | Degradation Rate (k, day⁻¹) | Major Degradant | Reference |

|---|---|---|---|

| 25°C, dark | 0.002 | None detected | |

| 40°C/75% RH | 0.015 | Hydrolyzed pyrimidinone | |

| UV Exposure | 0.12 | Photo-oxidized pyrazole |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.